molecular formula C8H7NOS B2582513 1-Methyl-2,1-benzothiazol-3-one CAS No. 23310-36-3

1-Methyl-2,1-benzothiazol-3-one

Cat. No. B2582513
CAS RN: 23310-36-3
M. Wt: 165.21
InChI Key: GZKBHFYWYXKWJQ-UHFFFAOYSA-N
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Description

1-Methyl-2,1-benzothiazol-3-one is a type of benzothiazole compound . Benzothiazoles are known for their wide range of biological activities and medicinal applications . They have been used as microbiocides, active against bacteria, yeasts, and molds, and have potential applications as a preservative in paints, sealants, and coatings .


Synthesis Analysis

Benzothiazole derivatives, including 1-Methyl-2,1-benzothiazol-3-one, can be synthesized through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2,1-benzothiazol-3-one is related to the class of molecules called isothiazolinones . The average mass of this compound is 165.212 Da and the monoisotopic mass is 165.024841 Da .


Chemical Reactions Analysis

Benzothiazoles, including 1-Methyl-2,1-benzothiazol-3-one, can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a condensation reaction . Other reactions include cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Mechanism of Action

While the specific mechanism of action for 1-Methyl-2,1-benzothiazol-3-one is not mentioned in the search results, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes .

Safety and Hazards

While specific safety and hazard information for 1-Methyl-2,1-benzothiazol-3-one is not available, users are generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Benzothiazole compounds, including 1-Methyl-2,1-benzothiazol-3-one, have shown promise in various fields, particularly in medicinal chemistry due to their potent biological activities . Future research could focus on developing novel synthesis methods and exploring their potential applications in different fields .

properties

IUPAC Name

1-methyl-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-7-5-3-2-4-6(7)8(10)11-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKBHFYWYXKWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,1-benzothiazol-3-one

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